molecular formula C20H20OSSi B14139143 Ethanethiol, 2-[(triphenylsilyl)oxy]- CAS No. 205698-59-5

Ethanethiol, 2-[(triphenylsilyl)oxy]-

Cat. No.: B14139143
CAS No.: 205698-59-5
M. Wt: 336.5 g/mol
InChI Key: OIUHSQRQAKTUNA-UHFFFAOYSA-N
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Description

Ethanethiol, 2-[(triphenylsilyl)oxy]- is an organosulfur compound with the molecular formula C20H20OSSi It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a triphenylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethiol, 2-[(triphenylsilyl)oxy]- can be synthesized through the reaction of ethanethiol with triphenylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silyl ether bond between the ethanethiol and triphenylsilanol.

Industrial Production Methods

While specific industrial production methods for ethanethiol, 2-[(triphenylsilyl)oxy]- are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-[(triphenylsilyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to regenerate the thiol group.

    Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Regenerated ethanethiol.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

Ethanethiol, 2-[(triphenylsilyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for thiols.

    Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethiol, 2-[(triphenylsilyl)oxy]- involves its interaction with molecular targets through the thiol and silyl ether groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol compound with a similar structure but without the triphenylsilyl group.

    Methanethiol: Another thiol compound with a methyl group instead of an ethyl group.

    Butanethiol: A thiol compound with a butyl group.

Uniqueness

Ethanethiol, 2-[(triphenylsilyl)oxy]- is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where traditional thiols may not be suitable.

Properties

CAS No.

205698-59-5

Molecular Formula

C20H20OSSi

Molecular Weight

336.5 g/mol

IUPAC Name

2-triphenylsilyloxyethanethiol

InChI

InChI=1S/C20H20OSSi/c22-17-16-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2

InChI Key

OIUHSQRQAKTUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OCCS

Origin of Product

United States

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